1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone
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Overview
Description
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 2-phenyl-1-ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROBENZYL)PIPERAZINE: A related compound with similar structural features but different biological activities.
1-(3-CHLOROBENZYL)PIPERAZINE: Another similar compound with variations in the position of the chlorine atom on the benzyl group.
Uniqueness
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN2O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(13-18)15-21-9-11-22(12-10-21)19(23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
InChI Key |
CTDAMYBGFYWPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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